![molecular formula C9H11N5O3 B8135582 2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one](/img/structure/B8135582.png)
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure through a series of condensation reactions.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The reaction conditions are optimized to minimize waste and maximize yield, often involving high-pressure and high-temperature environments.
化学反应分析
Types of Reactions
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride result in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
科学研究应用
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.
作用机制
The mechanism of action of 2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as CID 165007 and CID 165008.
Uniqueness: this compound stands out due to its higher stability, greater reactivity under specific conditions, and broader range of applications.
属性
IUPAC Name |
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-DZSWIPIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=NC(=NC2=O)N)N1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=NC(=NC2=O)N)N1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B8135513.png)
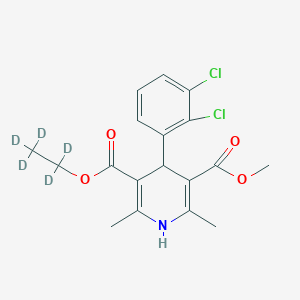
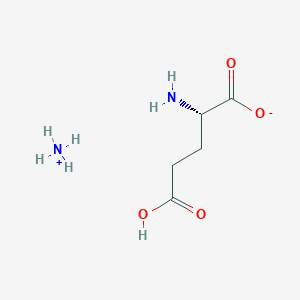
![5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8135531.png)
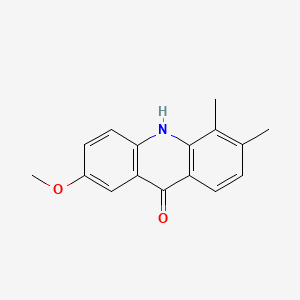
![6-[(3S,12S)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B8135560.png)
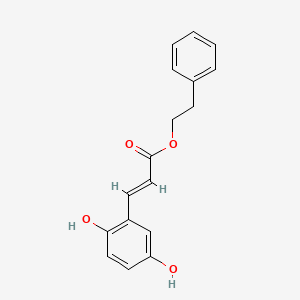
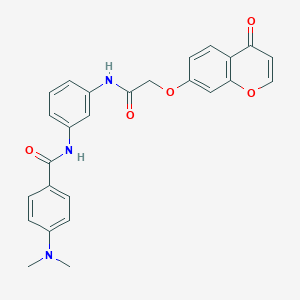
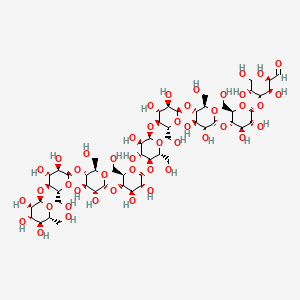
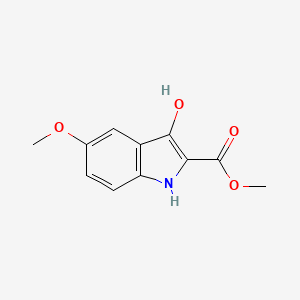
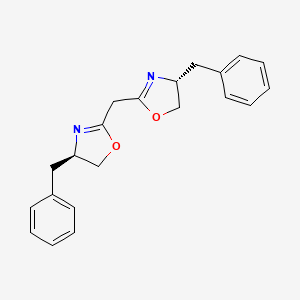
![tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride](/img/structure/B8135613.png)
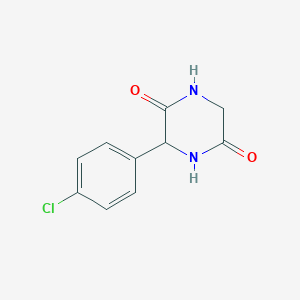
![Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B8135624.png)
